molecular formula C23H19N B12911510 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 823814-00-2

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12911510
CAS No.: 823814-00-2
M. Wt: 309.4 g/mol
InChI Key: KOGRVHYAZGYPPK-UHFFFAOYSA-N
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Description

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a phenyl group and a phenylethynyl group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated tetrahydroisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the alkyne group to an alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Conversion of the alkyne group to an alkane.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially inhibiting or activating biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-Phenylethynyl-1,3-dioxanes: These compounds share the phenylethynyl group but differ in the core structure.

    Phenylacetone: A simpler compound with a phenyl group attached to an acetone moiety.

    3-Methyl-2-phenyl-1-substituted-indole derivatives: These compounds have a similar phenyl group but are based on an indole core.

Uniqueness: 2-Phenyl-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core combined with phenyl and phenylethynyl groups, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

823814-00-2

Molecular Formula

C23H19N

Molecular Weight

309.4 g/mol

IUPAC Name

2-phenyl-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C23H19N/c1-3-9-19(10-4-1)15-16-23-22-14-8-7-11-20(22)17-18-24(23)21-12-5-2-6-13-21/h1-14,23H,17-18H2

InChI Key

KOGRVHYAZGYPPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C#CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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